

# **Application Notes and Protocols for Live Cell Imaging Assays with SRI-31142**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SRI-31142** is a potent, putative allosteric inhibitor of the dopamine transporter (DAT), with a reported Ki of 1.9 nM.[1] As a critical regulator of dopamine homeostasis in the brain, the DAT is a key target for both therapeutic drugs and substances of abuse. Allosteric modulators of DAT, such as **SRI-31142**, offer a promising avenue for therapeutic development, potentially providing greater specificity and a reduced side-effect profile compared to traditional orthosteric inhibitors.[2][3] Live cell imaging presents a powerful methodology to investigate the dynamic effects of compounds like **SRI-31142** on DAT function in a physiologically relevant context.

These application notes provide detailed protocols for live cell imaging assays designed to investigate the effects of **SRI-31142** on DAT activity. The protocols are based on established methods for monitoring DAT function and trafficking in real-time. While direct live cell imaging data for **SRI-31142** is limited and its precise mechanism of action on DAT in live cells remains an area of active investigation, these assays provide a robust framework for characterizing its potential as an allosteric modulator.[4]

# Mechanism of Action: Allosteric Modulation of the Dopamine Transporter



The dopamine transporter is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic signaling. Traditional DAT inhibitors, such as cocaine, bind to the primary substrate-binding site (orthosteric site) and competitively block dopamine uptake.

Allosteric modulators, in contrast, bind to a distinct site on the transporter, inducing a conformational change that alters the affinity or efficacy of the orthosteric site for its ligands (e.g., dopamine or cocaine).[2] This can result in a non-competitive mode of inhibition and may offer advantages such as "saturability" of effect and a lower potential for abuse. **SRI-31142** is hypothesized to act via such an allosteric mechanism. The following diagram illustrates the proposed mechanism of action.





Click to download full resolution via product page

**Figure 1.** Proposed allosteric inhibition of DAT by **SRI-31142**.

## **Quantitative Data Summary**

The following table summarizes the known quantitative data for **SRI-31142**. It is important to note the limited availability of data from functional live cell imaging assays.



| Parameter                   | Value                                                                                           | Assay System                                                                                          | Reference |
|-----------------------------|-------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|-----------|
| Ki                          | 1.9 nM                                                                                          | Radioligand binding assay                                                                             |           |
| Effect on Ca2+<br>Signaling | No direct inhibition<br>observed when<br>administered alone at<br>concentrations up to<br>10 μM | Live cell imaging of<br>Ca2+ signals in cells<br>expressing DAT and<br>voltage-gated Ca2+<br>channels | _         |

## **Experimental Protocols**

The following protocols describe two key live cell imaging assays to investigate the effect of **SRI-31142** on DAT function: a fluorescent substrate uptake assay and a DAT trafficking assay.

## **Protocol 1: Fluorescent Substrate Uptake Assay**

This assay directly measures the rate of dopamine transporter-mediated uptake of a fluorescent substrate in live cells. Inhibition of uptake by **SRI-31142** would indicate a functional blockade of the transporter.

Workflow Diagram:





Click to download full resolution via product page

Figure 2. Workflow for the fluorescent substrate uptake assay.

#### Materials and Reagents:

- HEK293 or other suitable host cells stably expressing human DAT (hDAT)
- Glass-bottom imaging dishes or plates
- Live cell imaging medium (e.g., FluoroBrite DMEM)
- Fluorescent DAT substrate (e.g., ASP+ or a fluorescent cocaine analog)
- SRI-31142



- Vehicle control (e.g., DMSO)
- Positive control DAT inhibitor (e.g., cocaine or GBR12909)
- Live cell imaging system with environmental control (37°C, 5% CO2)

#### Procedure:

- Cell Plating: 24-48 hours prior to imaging, seed DAT-expressing cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment.
- Compound Preparation: Prepare stock solutions of SRI-31142, positive control inhibitor, and fluorescent substrate in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare working dilutions in pre-warmed live cell imaging medium.
- Pre-incubation:
  - Wash the cells gently with pre-warmed imaging medium.
  - Add the imaging medium containing the desired concentration of SRI-31142 or vehicle control to the cells.
  - Incubate for 15-30 minutes at 37°C and 5% CO2.
- Image Acquisition:
  - Place the imaging dish on the microscope stage and allow it to equilibrate.
  - Acquire a baseline image before adding the fluorescent substrate.
  - Add the fluorescent DAT substrate to the dish and immediately begin time-lapse imaging.
  - Acquire images every 30 seconds for 10-15 minutes.
- Data Analysis:
  - Define regions of interest (ROIs) around individual cells.



- Measure the mean fluorescence intensity within each ROI for each time point.
- Correct for background fluorescence.
- Plot the background-corrected fluorescence intensity as a function of time.
- Calculate the initial rate of uptake (the slope of the initial linear portion of the curve).
- Compare the uptake rates between vehicle-treated, SRI-31142-treated, and positive control-treated cells.

# Protocol 2: DAT Trafficking Assay Using a Fluorescently Labeled Ligand

This assay visualizes the localization and movement of DAT on the plasma membrane and its internalization. Allosteric modulators can sometimes affect the trafficking of transporters, and this assay can be used to investigate if **SRI-31142** has such effects.

Workflow Diagram:





Click to download full resolution via product page

**Figure 3.** Workflow for the DAT trafficking assay.

#### Materials and Reagents:

- Cells stably expressing a fluorescently tagged DAT (e.g., DAT-GFP)
- Glass-bottom imaging dishes or plates
- Live cell imaging medium
- SRI-31142
- Vehicle control (e.g., DMSO)
- Live cell imaging system with a confocal or TIRF microscope and environmental control

#### Procedure:



- Cell Plating: Plate DAT-GFP expressing cells on glass-bottom dishes as described in Protocol 1.
- Treatment:
  - Wash the cells with pre-warmed imaging medium.
  - Add imaging medium containing SRI-31142 or vehicle control.
  - Incubate for the desired duration (e.g., 30 minutes to several hours) at 37°C and 5% CO2.
- Image Acquisition:
  - Acquire high-resolution images of the cells using a confocal or TIRF microscope. TIRF microscopy is particularly useful for visualizing DAT at the plasma membrane.
  - Observe any changes in the subcellular localization of DAT-GFP (e.g., increased intracellular puncta, which may indicate internalization).
- Fluorescence Recovery After Photobleaching (FRAP) (Optional):
  - Define a region of interest on the plasma membrane of a cell.
  - Photobleach the GFP signal in this region using a high-intensity laser.
  - Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.
- Data Analysis:
  - Quantify the ratio of plasma membrane to intracellular DAT-GFP fluorescence intensity.
  - For FRAP experiments, measure the fluorescence recovery over time and fit the data to a curve to determine the mobile fraction of DAT and the kinetics of recovery.
  - Compare these parameters between vehicle- and SRI-31142-treated cells.

## **Expected Outcomes and Interpretation**



- Fluorescent Substrate Uptake Assay: If SRI-31142 is a functional inhibitor of DAT in live
  cells, a dose-dependent decrease in the initial rate of fluorescent substrate uptake is
  expected. By testing SRI-31142 in the presence of a competitive inhibitor like cocaine, it may
  be possible to discern an allosteric mechanism.
- DAT Trafficking Assay: SRI-31142 may alter the subcellular distribution of DAT. For example, it could promote or inhibit the internalization of the transporter from the cell surface. FRAP analysis can reveal if SRI-31142 affects the lateral mobility of DAT within the plasma membrane, which could be indicative of a conformational change or altered interactions with other proteins.

### Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the effects of the putative allosteric DAT modulator, **SRI-31142**, using live cell imaging. While the existing data on the direct functional effects of **SRI-31142** in live cells is limited, these assays provide the necessary tools to further elucidate its mechanism of action and its potential as a therapeutic agent. Careful experimental design and data interpretation will be crucial in advancing our understanding of this and other allosteric modulators of the dopamine transporter.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SRI-31142 | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 2. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Application Notes and Protocols for Live Cell Imaging Assays with SRI-31142]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610991#live-cell-imaging-assays-with-sri-31142]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com